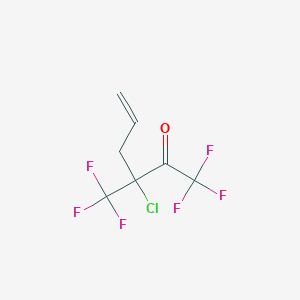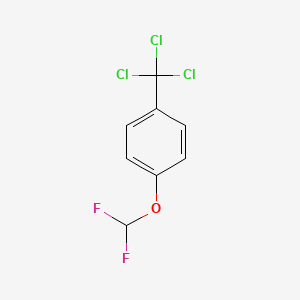
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene, or 4-CNBCNB, is a nitrobenzene derivative with a cyclobutenyl substituent. It is an important organic compound that has a wide range of applications in scientific research, including organic synthesis and drug development. 4-CNBCNB is a highly versatile compound that can be used for a variety of purposes, including catalysis and drug synthesis.
Applications De Recherche Scientifique
4-CNBCNB has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds. 4-CNBCNB is also used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. Furthermore, 4-CNBCNB is used in the development of polymers and other materials for various applications.
Mécanisme D'action
The mechanism of action of 4-CNBCNB is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density of the adjacent atom and facilitates the formation of new bonds. It is also believed to act as an acid, which increases the rate of reaction by protonating the reactant molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CNBCNB are not fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Furthermore, 4-CNBCNB has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 4-CNBCNB in laboratory experiments is its high reactivity and low toxicity. This makes it a safe and effective reagent for a variety of reactions. However, 4-CNBCNB is also sensitive to light and heat, which can cause it to decompose and form unwanted byproducts. Furthermore, it is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for 4-CNBCNB research. These include the development of new synthesis methods, the exploration of its potential applications in drug synthesis, and the further investigation of its biochemical and physiological effects. Additionally, research could be conducted on the development of new catalysts based on 4-CNBCNB and the optimization of existing catalysts. Finally, further research could be conducted on the development of new materials based on 4-CNBCNB, such as polymers and nanomaterials.
Méthodes De Synthèse
4-CNBCNB can be synthesized via a two-step reaction involving the reaction of 4-chloro-3,3,4-trifluoro-1-cyclobuten-1-yl bromide with sodium nitrite in acetic acid. The first step involves the formation of a diazonium salt, followed by the reaction of the salt with hydrazine to form 4-CNBCNB.
Propriétés
IUPAC Name |
1-(4-chloro-3,3,4-trifluorocyclobuten-1-yl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2/c11-10(14)8(5-9(10,12)13)6-1-3-7(4-2-6)15(16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNXIMQGFCBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)Cl)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)


![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)




